molecular formula C11H13BrO4 B2868093 Ethyl 2-(3-bromo-6-methoxy-phenoxy)acetate CAS No. 861063-42-5

Ethyl 2-(3-bromo-6-methoxy-phenoxy)acetate

Cat. No.: B2868093
CAS No.: 861063-42-5
M. Wt: 289.125
InChI Key: BLKSAPCUHJPOQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-bromo-6-methoxy-phenoxy)acetate is an organic compound that belongs to the class of phenoxy esters It is characterized by the presence of a bromine atom and a methoxy group attached to a phenoxy ring, which is further connected to an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-bromo-6-methoxy-phenoxy)acetate typically involves the reaction of 3-bromo-6-methoxyphenol with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) under an inert atmosphere (argon) and heated to around 125°C for 24 hours .

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and more efficient purification techniques to handle larger quantities of reactants and products.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding phenoxy acid.

    Oxidation and Reduction: The methoxy group can be involved in oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like DMF.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

Major Products:

    Phenoxy Acid: From hydrolysis of the ester group.

    Substituted Phenoxy Esters: From nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 2-(3-bromo-6-methoxy-phenoxy)acetate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with various biological activities.

    Material Science: May be used in the synthesis of polymers or other materials with specific properties.

Mechanism of Action

The mechanism of action for ethyl 2-(3-bromo-6-methoxy-phenoxy)acetate would depend on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In medicinal chemistry, its biological activity would be determined by the functional groups present and their interactions with biological targets.

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2-(5-bromo-2-methoxyphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-3-15-11(13)7-16-10-6-8(12)4-5-9(10)14-2/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKSAPCUHJPOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.